![molecular formula C22H21NO4 B2889787 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2375274-00-1](/img/structure/B2889787.png)
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxycarbonyl group attached to a bicyclic azabicyclo[3.1.1]heptane ring, makes it a subject of interest for researchers.
作用机制
Target of Action
The primary target of the compound “3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is currently unknown. The compound contains a carboxylic acid functional group, which is known to participate in a variety of reactions . .
Mode of Action
Carboxylic acids, in general, can undergo a variety of reactions, including redox reactions with reactive metals, neutralization reactions with alkalis, acid-base reactions with carbonates, esterification with alcohols, and reduction by lialh4 . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Without specific information about the compound’s biological targets, it is difficult to summarize the affected biochemical pathways and their downstream effects. Carboxylic acids are known to participate in a variety of biochemical reactions, including the production of esters and the formation of salts with metals, alkalis, and carbonates . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
The presence of the carboxylic acid functional group could potentially influence these properties, as carboxylic acids are known to form salts with metals, alkalis, and carbonates . These salts could potentially have different ADME properties than the parent compound.
Result of Action
The reactions that carboxylic acids can undergo, such as redox reactions, neutralization reactions, and esterification, could potentially lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could influence the ionization state of the carboxylic acid functional group, potentially affecting the compound’s reactivity . Additionally, the presence of metals, alkalis, or carbonates could lead to the formation of salts, which could alter the compound’s properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used to protect hydroxyl groups during peptide synthesis. The reaction conditions for the synthesis include the use of reagents like isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods. The compound is often isolated as a crystalline solid and is stable at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of automated peptide synthesizers and large-scale reactors would be essential for efficient production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used to study biological processes and interactions at the molecular level.
Industry: It can be used in the production of advanced materials and chemical intermediates.
相似化合物的比较
Fmoc-protected amino acids: These compounds share the Fmoc group and are used in peptide synthesis.
Azabicyclo[3.1.1]heptane derivatives: These compounds have similar bicyclic structures and are used in various chemical syntheses.
Uniqueness: 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific combination of the fluoren-9-ylmethoxycarbonyl group and the azabicyclo[3.1.1]heptane ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUNSQFIUBFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)
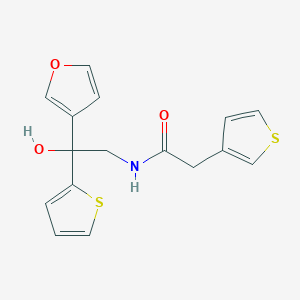
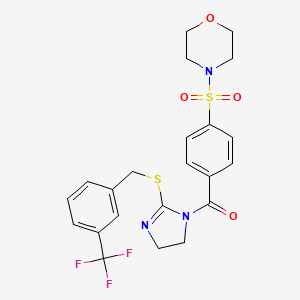
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)
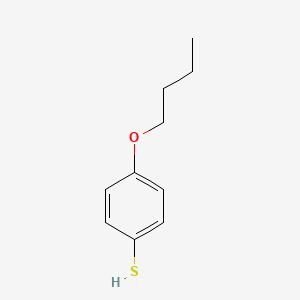
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
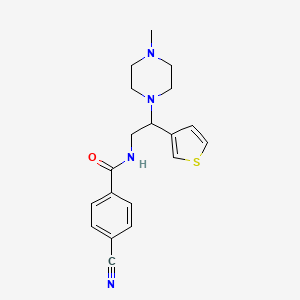
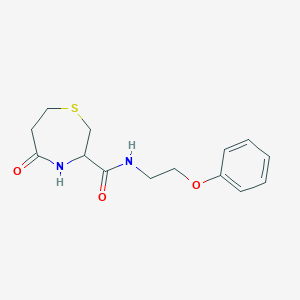
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2889720.png)
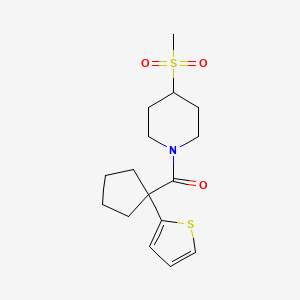
![2,4-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2889723.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
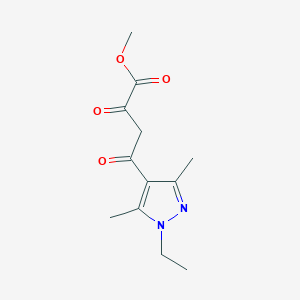
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
